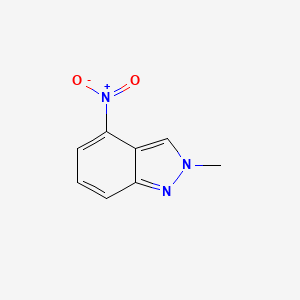![molecular formula C11H14N2 B1296345 3-[(3,5-Dimethylphenyl)amino]propanenitrile CAS No. 36034-62-5](/img/structure/B1296345.png)
3-[(3,5-Dimethylphenyl)amino]propanenitrile
説明
3-[(3,5-Dimethylphenyl)amino]propanenitrile, also known as 3-DAPN, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a melting point of 122-124 °C and a boiling point of 305-310 °C. 3-DAPN is an important building block for organic synthesis, and is used as an intermediate in the preparation of various organic compounds. It is also used as a reagent in the synthesis of biologically active molecules and as a starting material for other organic transformations.
科学的研究の応用
Role in Biomass Conversion
3-[(3,5-Dimethylphenyl)amino]propanenitrile may have indirect relevance in studies related to biomass conversion, particularly in the synthesis of polyfunctional heteroaromatic compounds and other derivatives from lignin or similar biomass sources. For example, research into the acidolysis of lignin model compounds reveals intricate mechanisms of bond cleavage, which is essential for understanding the conversion of lignin into valuable chemicals (T. Yokoyama, 2015). Similarly, the catalytic synthesis of polyoxymethylene dimethyl ethers from glycerol demonstrates the potential of converting biomass into environmentally friendly fuels, a process that could be impacted by the chemical properties of 3-[(3,5-Dimethylphenyl)amino]propanenitrile or its derivatives (Christophe J. Baranowski, Ali M. Bahmanpour, O. Kröcher, 2017).
Impact on Nitrogenous Disinfection By-Products
The compound's structural analogs or derivatives could potentially influence research on nitrogenous disinfection by-products (N-DBPs) in water treatment. Understanding the precursors and formation mechanisms of N-DBPs is crucial for developing safer and more efficient water treatment methodologies. Studies have identified specific organic compounds that significantly contribute to the formation of N-DBPs, highlighting the importance of chemical interactions in water purification processes (T. Bond, M. R. Templeton, N. Graham, 2012).
Applications in Organic Synthesis
The chemical structure of 3-[(3,5-Dimethylphenyl)amino]propanenitrile suggests its potential utility in organic synthesis, particularly in the creation of novel organic compounds. Research into the synthesis of polyfunctional heteroaromatics has led to the discovery of new rearrangements and structural revisions of previously misidentified molecules. This work underlines the compound's relevance in advancing organic synthesis methodologies and the development of new chemical entities (M. Moustafa, S. Al-Mousawi, M. H. Elnagdi, H. El‐Seedi, 2017).
Contribution to Amino Acid Detection Technologies
The development of sensors and biosensors for the detection of amino acids is a rapidly advancing field. Given its structural characteristics, 3-[(3,5-Dimethylphenyl)amino]propanenitrile or its derivatives could play a role in enhancing the sensitivity or specificity of these devices. Conducting polymers and molecularly imprinted polymers used in electrochemical detection of amino acids are areas where the compound could have implications, contributing to the development of more efficient and versatile analytical tools (A. Dinu, C. Apetrei, 2022).
Safety And Hazards
The safety precautions for handling “3-[(3,5-Dimethylphenyl)amino]propanenitrile” include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling . It’s also recommended to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(3,5-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8,13H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDRTJKHFRBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957441 | |
| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)amino]propanenitrile | |
CAS RN |
36034-62-5 | |
| Record name | MLS000756292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,5-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

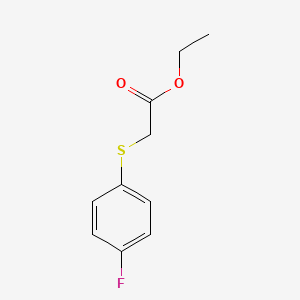
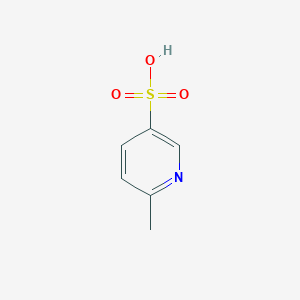
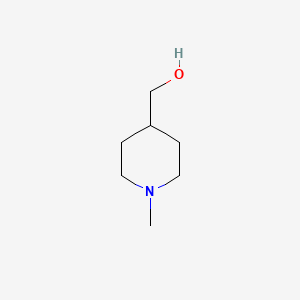
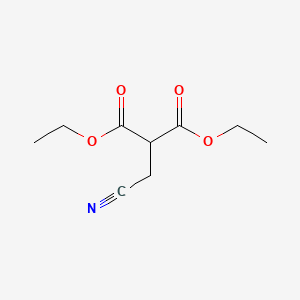
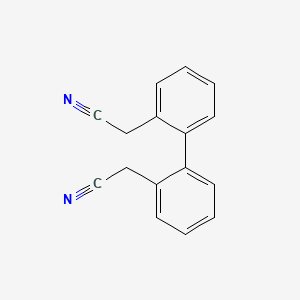
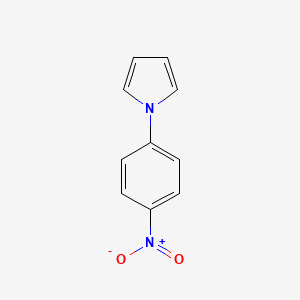
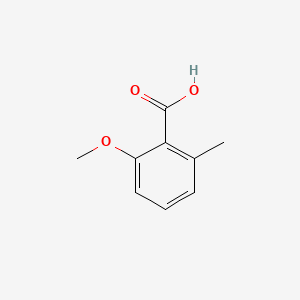
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
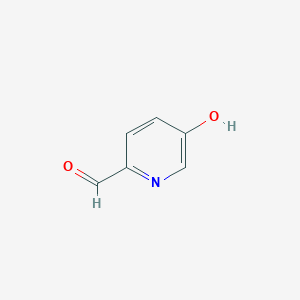
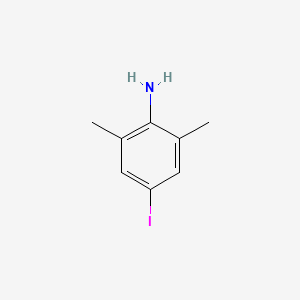
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)


